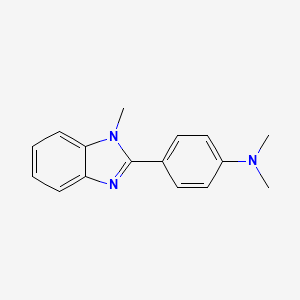![molecular formula C11H12N4OS B7599958 4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7599958.png)
4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile is a synthetic chemical compound featuring a complex structure composed of furan, triazole, and butanenitrile groups. This compound exhibits unique chemical properties, which make it a subject of interest in various fields, including chemistry, biology, and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile typically involves multi-step reactions:
Formation of the Triazole Ring: : Starting with a furan derivative, the triazole ring is synthesized through a cyclization reaction, involving a condensation process with hydrazine and subsequent reaction with carbon disulfide.
Introduction of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the triazole intermediate with a butanenitrile derivative under controlled conditions, often using thiol reagents and base catalysts to facilitate the formation of the sulfide bond.
Industrial Production Methods: Industrial production typically scales up the laboratory methods using large-scale reactors and continuous flow techniques to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the product's purity and minimize by-products.
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl and furan groups.
Reduction: : Reduction reactions may target the nitrile group, converting it to primary amines under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophilic reagents like sodium ethoxide or electrophilic reagents such as alkyl halides.
Major Products:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to butylamino derivatives.
Substitution: : Various substituted furans and triazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as a building block in organic synthesis, facilitating the construction of complex molecular architectures. Biology : Explored for its potential biological activity, including antimicrobial and antifungal properties. Medicine : Investigated for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors. Industry : Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes and receptors, where it can act as an inhibitor or modulator.
Pathways Involved: : The compound may interfere with metabolic pathways, enzyme catalysis, or signal transduction, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures:
4-[[5-(Thiazol-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile: : Shares a similar backbone but with a thiazole ring instead of a furan ring, leading to different electronic properties and reactivity.
4-[[5-(Pyridin-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile: : Substituting the furan with pyridine alters the compound's basicity and coordination chemistry.
Conclusion
4-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile is a compound of considerable interest due to its complex structure and versatile applications. Its unique chemical and biological properties set it apart from similar compounds, making it a valuable subject for continued research and development.
Eigenschaften
IUPAC Name |
4-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-10(9-5-4-7-16-9)13-14-11(15)17-8-3-2-6-12/h4-5,7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLHNRNOPQHOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCCC#N)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

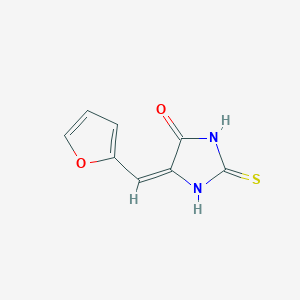
![(2S)-2-[[2-(3,4-difluorophenyl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7599890.png)
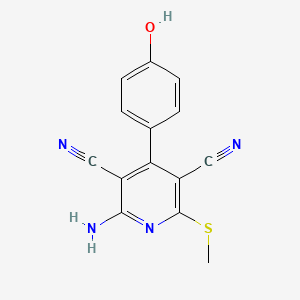

![2-Thieno[2,3-d]pyrimidin-2-ylsulfanylacetic acid](/img/structure/B7599919.png)
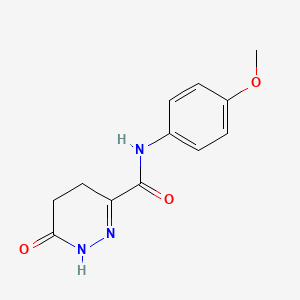
![5-phenyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7599932.png)
![2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole](/img/structure/B7599940.png)
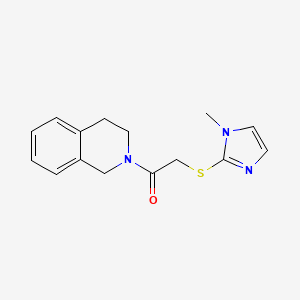
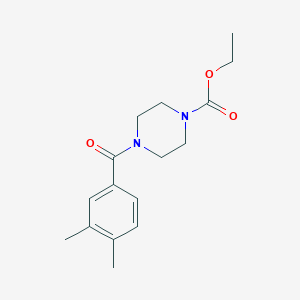
![N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7599978.png)
![2-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7599983.png)
